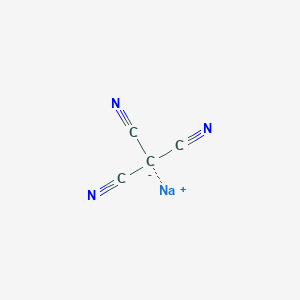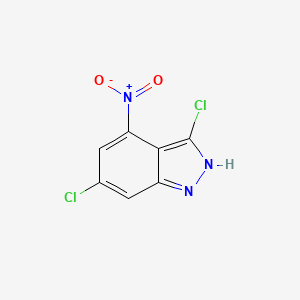
Sodium tricyanomethanide
Descripción general
Descripción
Sodium tricyanomethanide is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The tricyanomethanide ion, C(CN)₃⁻, is known for its unique structure and reactivity, which has led to investigations into its vibrational spectra and molecular structure . The ion has been
Aplicaciones Científicas De Investigación
Vibrational Spectra and Structure Analysis
Sodium tricyanomethanide has been studied for its vibrational spectra and structure. For example, Long, Carrington, and Gravenor (1962) investigated the infrared and Raman spectra of its potassium salt, contributing to the understanding of its chemical structure (Long, Carrington, & Gravenor, 1962).
Use in Ionic Liquids
Forsyth et al. (2004) explored tricyanomethanide ionic liquids, characterized by thermal analyses and conductivity measurements. These ionic liquids are of interest due to their potential as solvent systems (Forsyth, Batten, Dai, & Macfarlane, 2004).
Tribological Properties
Minami, Inada, and Okada (2012) evaluated the tribological properties of halogen-free ionic liquids including tricyanomethanide salts. These studies are significant in understanding the lubrication and wear characteristics of these substances (Minami, Inada, & Okada, 2012).
Nanoconfined Water Studies
Singh, Kuroda, and Hochstrasser (2013) investigated the molecular motions of nanoconfined water using tricyanomethanide anions. This research contributes to the understanding of hydration dynamics in confined environments (Singh, Kuroda, & Hochstrasser, 2013).
Application in Catalysis
Triphenylammonium tricyanomethanide has been used as a catalyst in the synthesis of complex organic compounds, demonstrating its utility in organic synthesis (Baghery, Zolfigol, Schirhagl, & Hasani, 2017).
High-Pressure Density Modelling
Navarro et al. (2020) conducted high-pressure density modelling of tricyanomethanide-based ionic liquids, contributing to the development of robust models for process simulation in various applications (Navarro, Palma, García, Rodríguez, Coutinho, & Carvalho, 2020).
Safety And Hazards
Direcciones Futuras
Sodium tricyanomethanide has potential applications in various fields. For instance, it has been used in the synthesis of Cu-based single-atom catalysts, which have shown high catalytic performance . It has also been used in the study of thermodynamic properties of tricyanomethanide-based ionic liquids, which are promising for absorption heat transformers .
Propiedades
IUPAC Name |
sodium;methanetricarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4N3.Na/c5-1-4(2-6)3-7;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYHZHALCDOXIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[C-](C#N)C#N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4N3Na | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium tricyanomethanide | |
CAS RN |
36603-80-2 | |
| Record name | 2-Cyanomalononitrile sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326235.png)




![6-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1326243.png)





![2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1326259.png)